Cerous molybdate

Description

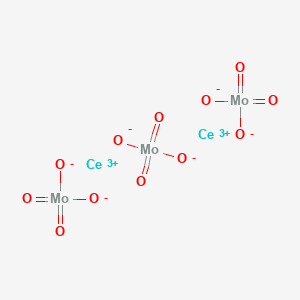

Cerous molybdate (Ce₂(MoO₄)₃) is a rare-earth molybdate compound characterized by its unique structural and chemical properties. Molybdates, in general, are oxyanionic compounds where molybdenum (Mo) is in the +6 oxidation state, coordinated with oxygen in tetrahedral (MoO₄²⁻) or polymeric configurations.

Properties

IUPAC Name |

cerium(3+);dioxido(dioxo)molybdenum | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ce.3Mo.12O/q2*+3;;;;;;;;;;6*-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVVRXVLVQWRBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[Ce+3].[Ce+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ce2Mo3O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

760.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | Cerium molybdenum oxide (Ce2Mo3O12) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13454-70-1 | |

| Record name | Cerium molybdenum oxide (Ce2Mo3O12) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Preparation Methods

Synthesis Protocol and Mechanism

The MAH method combines co-precipitation with microwave irradiation to accelerate nucleation and growth. In a typical procedure, ammonium molybdate tetrahydrate and cerium nitrate hexahydrate are dissolved in distilled water at a stoichiometric Ce³⁺:Mo⁶⁺ ratio of 2:3. The mixture is then subjected to microwave treatment at 150°C for 15–60 minutes under controlled pressure. This approach reduces reaction times from hours (in conventional hydrothermal systems) to minutes, leveraging microwave-induced dipole polarization to enhance reaction kinetics.

Impact of MAH Duration on Structural Properties

Prolonged MAH treatment intensifies crystallinity and modifies particle morphology. X-ray diffraction (XRD) patterns confirm a scheelite-type tetragonal structure (space group I4₁/a) across all MAH durations, with crystallite sizes increasing from 18 nm (15 minutes) to 32 nm (60 minutes). Field-emission gun scanning electron microscopy (FEG-SEM) reveals a transition from spherical nanoparticles (15 minutes) to rod-like structures (60 minutes), attributed to Ostwald ripening under prolonged microwave exposure.

Table 1: MAH Time-Dependent Properties of Ce₂(MoO₄)₃ Nanocrystals

| MAH Time (min) | Crystallite Size (nm) | Morphology | Band Gap (eV) | Ozone Response (ΔR/R₀) |

|---|---|---|---|---|

| 15 | 18 ± 2 | Spherical | 3.2 | 1.8 |

| 30 | 24 ± 3 | Mixed spherical/rod | 3.1 | 2.5 |

| 60 | 32 ± 4 | Rod-like | 2.9 | 3.7 |

EDTA-Citrate Complexation Method

Gel Formation and Calcination Dynamics

This polymerized complex route involves chelating Ce³⁺ and Mo⁶⁺ ions with EDTA and citric acid at pH 9, forming a stable organometallic gel. Thermo-gravimetric analysis (TGA) of the gel reveals three mass-loss stages: (1) dehydration (<130°C), (2) chelate decomposition (250–460°C), and (3) oxide formation (460–560°C). Calcination at 450–800°C induces phase transitions, as shown by XRD:

Band Gap Engineering via Calcination

Diffuse reflectance spectroscopy (DRS) demonstrates that band gaps narrow from 3.4 eV (450°C) to 2.8 eV (800°C), correlating with increased crystallinity and oxygen vacancy density. This tunability makes EDTA-citrate-synthesized cerous molybdate suitable for visible-light photocatalysis.

Table 2: Phase Evolution and Optical Properties in EDTA-Citrate Synthesis

| Calcination Temp (°C) | Dominant Phase | Crystallite Size (nm) | Band Gap (eV) |

|---|---|---|---|

| 450 | Amorphous | – | 3.4 |

| 500 | Tetragonal | 40 ± 5 | 3.2 |

| 600 | Monoclinic | 65 ± 7 | 3.0 |

| 800 | Monoclinic + Ce oxides | 90 ± 10 | 2.8 |

Comparative Analysis of Synthesis Methodologies

Reaction Efficiency and Scalability

Functional Performance Trade-Offs

-

Gas Sensing : MAH-synthesized rods (60 minutes) exhibit superior ozone sensitivity (ΔR/R₀ = 3.7) due to high surface-to-volume ratios.

-

Photocatalysis : EDTA-citrate-derived monoclinic phases (600°C) show optimal dye degradation rates under visible light, attributed to narrower band gaps.

Advanced Synthesis Techniques and Hybrid Approaches

Solvothermal and Hydrothermal Variants

Conventional hydrothermal synthesis at 180°C for 6–48 hours yields hydrated Ce₂(MoO₄)₃·4.5H₂O, which dehydrates upon annealing but risks amorphous phase retention. Solvothermal methods using ethanol-water mixtures improve crystallinity but extend reaction times beyond 24 hours.

Chemical Reactions Analysis

Types of Reactions: Cerium molybdenum oxide undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent in redox reactions.

Reduction: Under certain conditions, it can be reduced to lower oxidation states.

Substitution: It can participate in substitution reactions where one of its components is replaced by another element or compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas or hydrazine can be used.

Substitution: Reactions often occur in the presence of acids or bases to facilitate the exchange of ions.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions can produce lower oxidation state species .

Scientific Research Applications

Photocatalytic Applications

Photocatalysis is one of the most prominent applications of cerous molybdate. The compound has shown remarkable efficiency in the degradation of organic pollutants and dyes under UV light.

- Efficiency in Dye Degradation : Research indicates that this compound nanoparticles can effectively degrade dyes such as Fuschin and crystal violet. For instance, a study reported a degradation efficiency of 92% for Fuschin dye within 90 minutes under solar light irradiation . Another study demonstrated an 89% degradation rate for crystal violet after five hours of visible light exposure .

- Antimony Doping : The incorporation of antimony into this compound has been shown to enhance its photocatalytic properties. An Sb-doped variant achieved a photocatalytic efficiency of 85.8% against diclofenac potassium within 180 minutes of UV exposure, with the reaction following pseudo-first-order kinetics .

Corrosion Inhibition

This compound serves as an effective corrosion inhibitor for metallic alloys, particularly aluminum alloys.

- Performance in Coatings : Studies have demonstrated that this compound can improve the corrosion resistance of epoxy-coated aluminum alloys. The addition of this compound containers in coatings exposed to saline environments significantly enhanced their performance over 28 days .

- Mechanism : The protective mechanism is attributed to the formation of a stable oxide layer on the metal surface, which reduces the rate of corrosion in aggressive environments.

Dielectric Properties

This compound exhibits interesting dielectric properties , making it suitable for applications in electronic devices.

- Dielectric Constant : Research has shown that doping this compound with antimony leads to an increase in its dielectric constant and a decrease in loss tangent, indicating improved energy storage capabilities . For example, the dielectric constant was recorded at at 20 Hz for doped samples.

- Charge Storage Applications : The enhanced dielectric properties suggest potential applications in charge storage devices, where efficient energy retention is critical.

Data Summary

Mechanism of Action

The mechanism by which cerium molybdenum oxide exerts its effects involves its redox activity. The compound can switch between different oxidation states, primarily Ce3+ and Ce4+, allowing it to participate in redox reactions. This redox cycling enables it to neutralize reactive oxygen species, making it effective as an antioxidant . Additionally, its ability to interact with bacterial cell walls contributes to its antibacterial properties .

Comparison with Similar Compounds

Structural and Thermal Stability

- Yttrium Molybdate (Y₂Mo₃O₁₂): Under high pressure (up to 4.9 GPa), yttrium molybdate transitions from an orthorhombic Pbcn phase to a monoclinic P21/a phase, which remains stable without further abrupt transitions. In contrast, chromium molybdate (Cr₂Mo₃O₁₂) shows subtle structural distortions under compression, similar to Fe₂Mo₃O₁₂ and Al₂Mo₃O₁² . Cerous molybdate’s high-pressure behavior is less documented, but its rare-earth composition may confer distinct compressibility trends compared to transition-metal molybdates.

- Uranyl Molybdates : Uranyl molybdates (e.g., Cu(UO₂)(MoO₄)₂·6H₂O) exhibit diverse topologies due to uranyl (UO₂²⁺) and molybdate linkages. These structures often feature layered or framework architectures, differing from this compound’s simpler rare-earth coordination .

Table 1: Structural Stability Under High Pressure

| Compound | Phase Transition Pressure | Stability Characteristics |

|---|---|---|

| Y₂Mo₃O₁₂ | 0.13 GPa | Stable monoclinic P21/a phase |

| Cr₂Mo₃O₁₂ | 8.9 GPa | Subtle distortion, no abrupt change |

| Ce₂(MoO₄)₃ (predicted) | N/A | Likely high stability due to Ce³⁺ |

Corrosion Inhibition

- Sodium Molybdate vs. Sodium Tungstate: Both inhibit corrosion in alkaline environments, with tungstate (WO₄²⁻) slightly outperforming molybdate (MoO₄²⁻) in reducing corrosion current density (Icorr: 1.2 µA/cm² vs. 1.5 µA/cm²) . This compound’s inhibition mechanism may differ due to Ce³⁺’s ability to form protective oxide films, combining anodic and cathodic inhibition .

- Comparison with Chromate and Vanadate : Chromate (CrO₄²⁻) and vanadate (VO₄³⁻) are potent inhibitors but face environmental restrictions. Molybdates, including this compound, offer a less toxic alternative with comparable efficiency in specific pH ranges .

Table 2: Corrosion Inhibition Efficiency

| Inhibitor | Icorr (µA/cm²) | Mechanism | Environmental Impact |

|---|---|---|---|

| Sodium Molybdate | 1.5 | Mixed oxide film formation | Low toxicity |

| Sodium Tungstate | 1.2 | Competitive adsorption | Moderate toxicity |

| This compound | ~1.4 (predicted) | Ce³⁺ oxide film + MoO₄²⁻ | Low toxicity |

Catalytic and Polymerization Activity

- Sodium Molybdate in Catalysis : Sodium molybdate catalyzes catechol polymerization at pH 2, outperforming uranyl nitrate (pH 6 required) due to strong aromatic interactions . This compound’s catalytic activity may be enhanced by Ce³⁺’s redox activity, enabling applications in oxidative reactions.

Biological Activity

Cerous molybdate, specifically cerium molybdate (Ce(MoO)), has garnered attention in various fields due to its unique biological activities and potential applications in environmental remediation, catalysis, and nanotechnology. This article explores the biological activity of this compound, including its antibacterial, antiviral properties, and photocatalytic efficiency, supported by case studies and research findings.

Overview of this compound

This compound is a metal molybdate compound characterized by its semiconductive properties. It can exist in different crystalline forms, including monoclinic and tetragonal structures, depending on the synthesis conditions such as temperature and precursor materials used. The biological activity of this compound can be influenced by its structural properties, particle size, and the presence of dopants.

Antibacterial and Antiviral Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial and antiviral properties. For instance:

- Antibacterial Activity : Research has shown that cerium molybdate nanoparticles effectively inhibit the growth of Escherichia coli and Staphylococcus aureus. The mechanism involves both direct contact with bacterial cells and the release of dissolved ions that exert antimicrobial effects .

- Antiviral Activity : this compound has also been evaluated for its antiviral properties against bacteriophages such as Qβ and Φ6. The antiviral efficacy is attributed to the inactivation of alkaline phosphatase enzyme proteins on these materials, suggesting a dual mechanism involving both surface interaction and ion release .

Photocatalytic Properties

The photocatalytic activity of this compound has been extensively studied, particularly in the degradation of organic pollutants under UV light. Key findings include:

- Efficiency : Pristine cerium molybdate demonstrated a photocatalytic efficiency of approximately 85.8% for the degradation of diclofenac potassium within 180 minutes of UV exposure. This efficiency was significantly enhanced through doping with antimony (Sb), which improved charge separation and reduced recombination rates .

- Kinetics : The photocatalytic reaction followed pseudo-first-order kinetics with an apparent rate constant of 0.0105 min. The introduction of Sb into the cerium molybdate lattice not only improved photocatalytic performance but also enhanced dielectric properties, making it suitable for applications in charge storage devices .

Synthesis Methods

This compound can be synthesized using various methods that affect its morphology and biological activity:

- Co-precipitation Method : This method allows for controlled doping and results in smaller particle sizes conducive to enhanced biological activity .

- Solvothermal Method : This approach yields nanostructures with improved surface area and reactivity, further enhancing photocatalytic efficiency .

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial effects of cerium molybdate nanoparticles against E. coli. The results indicated a significant reduction in bacterial viability upon exposure to these nanoparticles, confirming their potential as antibacterial agents in medical applications.

Case Study 2: Photocatalytic Degradation

In another study focusing on wastewater treatment, cerium molybdate showed remarkable efficiency in degrading pharmaceutical contaminants like diclofenac. The study highlighted the role of UV light in activating the photocatalyst, leading to effective pollutant breakdown.

Data Summary

| Property | Value/Description |

|---|---|

| Crystalline Structure | Monoclinic / Tetragonal |

| Antibacterial Activity | Effective against E. coli and S. aureus |

| Antiviral Activity | Inactivation of bacteriophages Qβ and Φ6 |

| Photocatalytic Efficiency | 85.8% degradation of diclofenac potassium |

| Kinetics | Pseudo-first-order with k = 0.0105 min |

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing the synthesis of cerous molybdate (Ce₂(MoO₄)₃) to achieve phase purity?

- Methodological Answer :

- Control pH and temperature : Adjusting pH (e.g., acidic conditions for molybdate ion stability) and reaction temperature (e.g., hydrothermal synthesis at 120–200°C) directly influences crystallinity and phase formation. Use X-ray diffraction (XRD) to validate phase purity .

- Precursor stoichiometry : Precise molar ratios of cerium (Ce³⁺) to molybdate (MoO₄²⁻) prevent secondary phases. Thermogravimetric analysis (TGA) can monitor decomposition intermediates .

- Post-synthesis treatments : Annealing in controlled atmospheres (e.g., air or inert gas) modifies defect structures. Pair with Raman spectroscopy to detect oxygen vacancy-related bands .

Q. Which characterization techniques are most effective for analyzing the structural and compositional properties of this compound?

- Methodological Answer :

- XRD and Rietveld refinement : Quantify lattice parameters and identify impurity phases .

- FTIR and Raman spectroscopy : Probe Mo-O and Ce-O bonding environments. For example, Mo–O–Mo symmetric stretching in molybdate anions appears at 800–900 cm⁻¹ in Raman spectra .

- SEM-EDS : Map elemental distribution and confirm stoichiometry. Cross-validate with inductively coupled plasma optical emission spectroscopy (ICP-OES) for quantitative analysis .

Q. How can researchers design experiments to assess the thermal stability of this compound under varying environmental conditions?

- Methodological Answer :

- Controlled thermal cycling : Use TGA-DSC to monitor weight loss and phase transitions up to 1000°C. Compare results with in-situ XRD to correlate structural changes with thermal events .

- Humidity exposure tests : Measure hygroscopicity by exposing samples to 30–90% relative humidity and track mass changes. Pair with FTIR to detect hydroxyl group formation .

Advanced Research Questions

Q. How can spectral data contradictions (e.g., NMR or XRD) in this compound studies be resolved?

- Methodological Answer :

- Multi-technique validation : For NMR, compare chemical shifts (e.g., ¹H and ¹³C) with reference complexes (e.g., galactitol-molybdate systems) to confirm coordination geometry .

- Ab-initio modeling : Use density functional theory (DFT) to simulate XRD patterns or NMR spectra and match experimental data. Address discrepancies arising from polymorphism or hydration states .

- Error analysis : Quantify instrumental precision (e.g., XRD angle resolution) and sample heterogeneity (e.g., via SEM particle size distribution) .

Q. What mechanistic insights can be derived from studying this compound’s role in catalytic or photocatalytic reactions?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Replace H₂O with D₂O in hydrolysis reactions to identify rate-determining steps involving proton transfer .

- In-situ XAFS : Track changes in Ce and Mo oxidation states during catalysis. For example, Ce³⁺ ↔ Ce⁴⁺ redox pairs can be monitored at the L₃-edge .

- Surface-sensitive techniques : Employ XPS or Auger electron spectroscopy (AES) to correlate surface defects (e.g., oxygen vacancies) with catalytic activity .

Q. How can computational models improve the understanding of this compound’s electronic structure and defect chemistry?

- Methodological Answer :

- DFT bandgap calculations : Compare computed bandgaps with UV-Vis diffuse reflectance spectra. Adjust Hubbard U parameters for Ce 4f electrons to improve accuracy .

- Defect formation energies : Simulate Schottky or Frenkel defects using VASP or Quantum ESPRESSO. Validate with positron annihilation spectroscopy .

Q. What experimental designs are suitable for investigating ion-exchange or intercalation properties of this compound?

- Methodological Answer :

- Electrochemical titration : Use a three-electrode cell with this compound as the working electrode. Monitor ion uptake/release via cyclic voltammetry (CV) in Na₂SO₄ or KCl electrolytes .

- In-situ XRD/PXRD : Capture structural expansion/contraction during ion intercalation. Pair with ICP-MS to quantify ion diffusion coefficients .

Addressing Data Contradictions and Reproducibility

Q. Why do reported bandgap values for this compound vary across studies, and how can this be mitigated?

- Methodological Answer :

- Standardize measurement protocols : Use identical light sources and monochromators for UV-Vis. Calibrate with reference materials (e.g., TiO₂) .

- Sample preparation : Ensure consistent particle size via ball milling or sieving. Agglomeration can scatter light and inflate bandgap estimates .

Q. How can researchers ensure reproducibility in synthesizing this compound with consistent morphology?

- Methodological Answer :

- Document reaction kinetics : Record time-resolved pH and temperature data. Use statistical software (e.g., SAS or R) to model nucleation rates .

- Adopt FAIR principles : Publish raw XRD, SEM, and spectroscopic data in repositories like Zenodo with detailed metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.